molecular formula C11H13BrO2 B14015800 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane

2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane

Cat. No.: B14015800
M. Wt: 257.12 g/mol
InChI Key: UUPDULVSKDBNQE-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a bromine atom and an ethyl group attached to a phenyl ring, which is further connected to a dioxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-ethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The dioxolane ring can be reduced under specific conditions to form diols.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH2) in liquid ammonia

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

Major Products Formed

    Substitution: 2-(2-Amino-4-ethylphenyl)-1,3-dioxolane

    Oxidation: 2-(2-Bromo-4-carboxyphenyl)-1,3-dioxolane

    Reduction: 2-(2-Bromo-4-ethylphenyl)-1,3-diol

Scientific Research Applications

2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenyl-1,3-dioxolane
  • 2-Bromo-4-ethylphenyl-1,3-dioxane
  • 2-Bromo-4-ethylphenyl-1,3-dioxepane

Uniqueness

2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane is unique due to the presence of both a bromine atom and an ethyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H13BrO2/c1-2-8-3-4-9(10(12)7-8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3

InChI Key

UUPDULVSKDBNQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2OCCO2)Br

Origin of Product

United States

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